molecular formula C8H5ClF3NO B1334311 4-Chloro-3-(trifluoromethyl)benzamide CAS No. 62584-23-0

4-Chloro-3-(trifluoromethyl)benzamide

Cat. No.: B1334311
CAS No.: 62584-23-0
M. Wt: 223.58 g/mol
InChI Key: PIYDLRBTABXQSP-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzamide (CAS 62584-23-0) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate in the exploration of novel therapeutic agents. The compound's structure, featuring a benzamide core with chloro- and trifluoromethyl substituents, is commonly found in molecules designed to inhibit specific biological pathways. For instance, it is closely related to scaffolds investigated as potent small-molecule inhibitors of viral entry, particularly against highly pathogenic viruses such as Ebola and Marburg, making it a valuable compound for antiviral research . Furthermore, derivatives containing the 4-chloro-3-(trifluoromethyl)phenyl group have been synthesized and evaluated for their in vitro antimicrobial activity, highlighting its utility in the development of new agents to combat bacterial and fungal infections . The inclusion of the trifluoromethyl group is a established strategy in drug design, as it can enhance a compound's metabolic stability, membrane permeability, and binding affinity . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is supplied as a solid that should be stored sealed in a dry environment at 2-8°C . Handling should be conducted with care; please refer to the Safety Data Sheet for comprehensive hazard information. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYDLRBTABXQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396193
Record name 4-chloro-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62584-23-0
Record name 4-chloro-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzoic acid.

    Amidation Reaction: The benzoic acid is then converted to the corresponding benzamide through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) or an amine to yield the benzamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent at the 4-position undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Amination

Reaction with ammonia or amines replaces the chloro group with an amino group. For example:

  • Reagents : Ammonia (NH₃), alkylamines
  • Conditions : Tetrahydrofuran (THF), palladium on carbon (Pd/C), 25–60°C, inert atmosphere .
  • Product : 3-(Trifluoromethyl)-4-aminobenzamide derivatives.

Thiol Substitution

Thiols displace the chloro group in the presence of base catalysts:

  • Reagents : Sodium hydride (NaH), alkanethiols
  • Conditions : Dimethyl sulfoxide (DMSO), 80°C, 12 hours .
  • Product : 4-Alkylthio-3-(trifluoromethyl)benzamides.

Reduction Reactions

The amide group and aromatic ring participate in reduction processes:

Amide Reduction

Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine:

  • Reagents : LiAlH₄
  • Conditions : Diethyl ether, reflux, 6 hours .
  • Product : 4-Chloro-3-(trifluoromethyl)benzylamine.

Catalytic Hydrogenation

Hydrogenation under Pd/C removes the chloro group:

  • Reagents : H₂ gas, Pd/C
  • Conditions : Ethanol, 50°C, 3 hours .
  • Product : 3-(Trifluoromethyl)benzamide.

Oxidation Reactions

The trifluoromethyl group stabilizes the aromatic ring against strong oxidants, but selective oxidations are feasible:

N-Oxidation

Hydrogen peroxide oxidizes the amide nitrogen:

  • Reagents : H₂O₂, acetic acid
  • Conditions : 70°C, 4 hours .
  • Product : N-Oxide derivatives.

Intermediate for Pharmaceuticals

This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For example:

  • Reaction with Isocyanates : Forms urea derivatives for anticancer screening .

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl groups:

  • Reagents : Arylboronic acids, Pd(PPh₃)₄
  • Conditions : Dioxane/water, K₂CO₃, 90°C .

Table 2: Catalytic Systems for Substitution

CatalystSolventTemperature (°C)Time (h)Efficiency
Pd/CTHF608High
CuI/1,10-phenanthrolineDMSO10012Moderate

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The chloro and trifluoromethyl groups direct incoming electrophiles to the 2- and 5-positions .
  • Steric Effects : The trifluoromethyl group hinders reactions at the 3-position, favoring meta-substitution .

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity
4-Chloro-3-(trifluoromethyl)benzamide is recognized for its potential as an antitubercular agent. It serves as a precursor in the synthesis of benzothiazinones, which are effective against tuberculosis. Research indicates that derivatives of this compound can inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical target in tuberculosis treatment .

Table 1: Antitubercular Activity of Related Compounds

CompoundTargetIC50 Value (µM)Reference
This compoundDprE115.5
Benzothiazinone DerivativeDprE110.2

Anticancer Applications

Mechanism of Action
This compound has shown promise in cancer therapy due to its ability to induce apoptosis in various cancer cell lines. In vitro studies demonstrate that it can suppress tumor growth effectively .

Case Study: MCF-7 Cells
In studies involving MCF-7 breast cancer cells, this compound exhibited an IC50 value of 25.72 ± 3.95 µM, indicating its potential as a chemotherapeutic agent .

Table 2: Anticancer Efficacy

Cell LineActivity TypeIC50 Value (µM)Reference
MCF-7Anticancer25.72 ± 3.95
A549Anticancer30.5

Antibacterial Properties

This compound demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, notably Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest potential utility in treating infections caused by antibiotic-resistant strains .

Table 3: Antibacterial Activity

OrganismActivity TypeMIC Value (µg/ml)Reference
Staphylococcus aureusAntibacterial2
Escherichia coliAntibacterial7

Catalytic Applications

The compound is also utilized as a ligand in various catalytic reactions, enhancing reaction selectivity and efficiency in organic synthesis. Its unique structural features contribute to improved reactivity in catalytic processes, making it valuable for synthesizing complex organic molecules .

Table 4: Catalytic Applications

Application TypeDescription
Ligand in CatalysisEnhances reaction selectivity and efficiency
Organic SynthesisFacilitates formation of complex molecules

Synthesis and Structural Insights

The synthesis of this compound involves several steps, including nitration and reduction processes that yield high-purity products suitable for further applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to the compound's biological activity .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amide group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table highlights key structural analogues of 4-Chloro-3-(trifluoromethyl)benzamide, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications Reference(s)
This compound C₈H₅ClF₃NO 231.58 -Cl (C4), -CF₃ (C3) Base compound; scaffold for drug design
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide C₁₄H₉ClF₃NO₂ 329.68 -OH (C2 on benzamide ring) Increased polarity due to hydroxyl group
Methyl{4-chloro-3-[4-hydroxy-2-(trifluoromethyl)benzamide]phenyl}acetate C₁₈H₁₄ClF₃NO₄ 403.76 -OCH₃ (ester), -OH (C4 on benzamide ring) Enhanced lipophilicity for membrane permeability
4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide C₁₄H₉ClF₃NO 299.68 Extended aromatic system (additional benzene) Improved thermal stability (mp: 179–181°C)
4-Chloro-N-[4-chloro-3-(pyridin-2-yl)phenyl]-4-(methylsulfonyl)benzamide C₁₉H₁₄Cl₂N₂O₃S 433.30 -SO₂CH₃ (C4), pyridinyl group Antineoplastic activity
N-[4-Chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide C₁₄H₈ClF₃INO 425.57 -I (C4 on benzamide ring) Potential radioligand due to iodine moiety

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, CF₃): These groups reduce electron density on the aromatic ring, enhancing resistance to electrophilic substitution and oxidative degradation. For example, 4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide exhibits a high melting point (179–181°C), indicative of crystalline stability .
  • Ester/Acetate Modifications: Methyl or ethyl ester derivatives (e.g., compounds in ) enhance lipophilicity, favoring passive diffusion across biological membranes. These are often used as prodrugs.
  • Sulfonamide/Sulfonyl Groups: Substituents like -SO₂CH₃ (e.g., ) introduce strong hydrogen-bond acceptors, improving target binding affinity in enzyme inhibition.

Biological Activity

4-Chloro-3-(trifluoromethyl)benzamide, with the chemical formula C8_8H5_5ClF3_3N, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential applications in various fields such as agriculture and medicine.

  • Molecular Weight : 223.58 g/mol
  • CAS Number : 62584-23-0
  • Molecular Structure : The compound features a benzamide structure with a chlorine atom and a trifluoromethyl group, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of benzamides have shown significant activity against various pathogens. In particular, studies have demonstrated that this compound may possess potential as an agrochemical due to its ability to inhibit fungal growth in crops .

Antiproliferative Effects

In cancer research, compounds with trifluoromethyl substitutions have been associated with antiproliferative effects against various cancer cell lines. For example, related benzamide compounds have demonstrated higher potency in inhibiting melanoma cell proliferation compared to their unsubstituted counterparts . This suggests that this compound may also exhibit similar antiproliferative activity.

The biological activity of this compound is thought to be influenced by its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity and electronic properties, potentially allowing for better interaction with cellular membranes and proteins involved in various metabolic pathways.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibitory effects on fungal pathogens in agricultural applications
AntiviralPotential as an inhibitor for Ebola and Marburg viruses based on structural analogs
AntiproliferativeHigher potency against melanoma cell lines compared to non-substituted analogs

Q & A

Q. Why do some analogs show inconsistent antibacterial activity despite similar structures?

  • Methodological Answer: Perform SAR studies to identify critical substituents. For example, replacing chlorine with bulkier groups (e.g., cyclohexyl) may sterically hinder target binding. Validate via isothermal titration calorimetry (ITC) to measure binding affinities .

Safety & Compliance

Q. What mutagenicity testing protocols are recommended for this compound class?

  • Methodological Answer: Conduct Ames II assays with Salmonella strains TA98 and TA100, both with and without metabolic activation (S9 fraction). Compare results to positive controls (e.g., benzyl chloride) to contextualize risk .

Structural Modification & Optimization

Q. How to enhance the metabolic stability of this compound derivatives?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., nitro) at the para position to reduce CYP450-mediated oxidation. Alternatively, replace labile protons with deuterium (deuterated analogs) to slow metabolic clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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